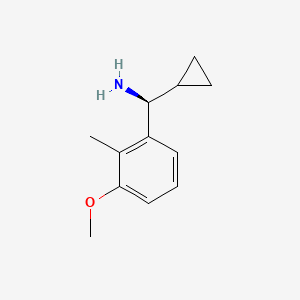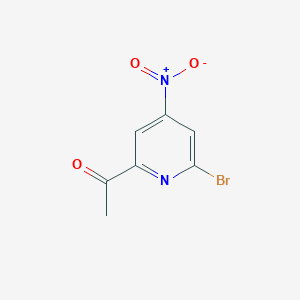
1-(6-Bromo-4-nitropyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both bromine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the bromination and nitration of pyridine derivatives. The general synthetic route involves:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acylation: Finally, the nitrated and brominated pyridine is subjected to acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one.
Industrial Production Methods: Industrial production of 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety, especially when handling hazardous reagents like bromine and nitric acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 1-(6-bromo-4-aminopyridin-2-yl)ethan-1-one.
Oxidation: Formation of 1-(6-bromo-4-nitropyridin-2-yl)ethanoic acid.
科学的研究の応用
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of the nitro and bromine groups allows the compound to participate in redox reactions, potentially affecting cellular oxidative stress pathways and signaling cascades.
類似化合物との比較
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one can be compared with other similar compounds:
1-(6-Bromopyridin-2-yl)ethan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(6-Bromo-4-aminopyridin-2-yl)ethan-1-one: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(6-Chloro-4-nitropyridin-2-yl)ethan-1-one: Substitution of bromine with chlorine can affect the compound’s reactivity and interaction with biological targets.
Uniqueness: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C7H5BrN2O3 |
|---|---|
分子量 |
245.03 g/mol |
IUPAC名 |
1-(6-bromo-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
InChIキー |
BCBDGHGARONCNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


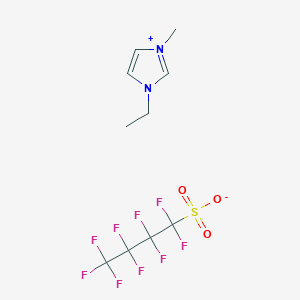
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B12842089.png)
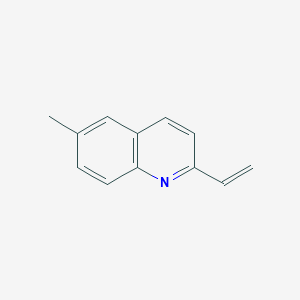
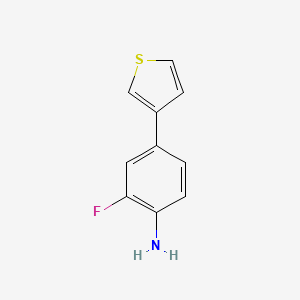

![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)
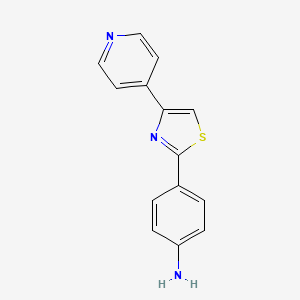
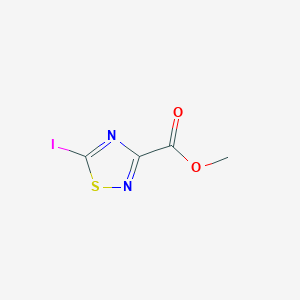
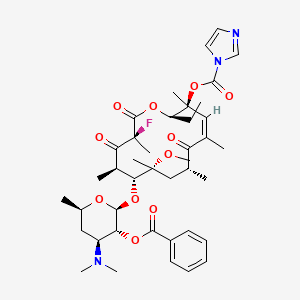

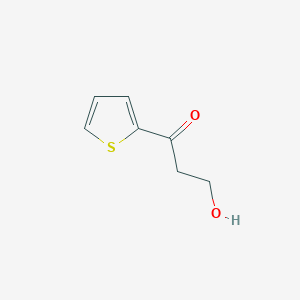
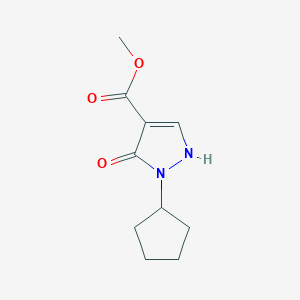
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
